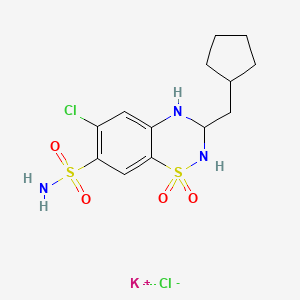![molecular formula C18H23FINO2 B1260611 8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 8-(3-FLUOROPROPYL)-3-(4-IODOPHENYL)-, METHYL ESTER (1R,2S,3S,5S)-](/img/structure/B1260611.png)
8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 8-(3-FLUOROPROPYL)-3-(4-IODOPHENYL)-, METHYL ESTER (1R,2S,3S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily employed for the diagnosis of Parkinson’s disease and the differential diagnosis of Parkinson’s disease over other disorders presenting similar symptoms . This compound is a cocaine analogue and is used in single-photon emission computed tomography (SPECT) imaging to visualize dopamine transporters in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ioflupane (123I) involves the introduction of radioactive iodine-123 into the molecular structure. The process typically starts with the precursor molecule, which undergoes a series of chemical reactions to incorporate the iodine-123 isotope. The key steps include:
Radioiodination: The precursor molecule is reacted with iodine-123 in the presence of an oxidizing agent to introduce the radioactive isotope.
Purification: The resulting product is purified using chromatographic techniques to remove any unreacted precursor and by-products.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, specific activity, and radiochemical stability.
Industrial Production Methods
Industrial production of Ioflupane (123I) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, and it involves automated synthesis modules to ensure consistency and safety. The production facilities are equipped with specialized equipment to handle radioactive materials and to comply with regulatory standards .
化学反応の分析
Types of Reactions
Ioflupane (123I) primarily undergoes the following types of reactions:
Radioiodination: Introduction of iodine-123 into the molecular structure.
Substitution Reactions: Replacement of functional groups in the precursor molecule with iodine-123.
Oxidation and Reduction: These reactions may occur during the synthesis and purification processes.
Common Reagents and Conditions
Oxidizing Agents: Used in the radioiodination step to facilitate the incorporation of iodine-123.
Chromatographic Solvents: Employed in the purification process to separate the desired product from impurities.
Buffers and Stabilizers: Added to maintain the pH and stability of the final product.
Major Products Formed
The major product formed from these reactions is Ioflupane (123I) itself, which is a highly pure and radiochemically stable compound suitable for clinical use .
科学的研究の応用
Ioflupane (123I) has a wide range of scientific research applications, including:
Psychiatry: Employed in research studies to investigate the role of dopamine transporters in various psychiatric disorders.
Pharmacology: Utilized in drug development and testing to study the effects of new compounds on dopamine transporter activity.
Radiology: Applied in imaging studies to visualize and quantify dopamine transporters in the brain.
作用機序
Ioflupane (123I) exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The compound is labeled with iodine-123, which emits gamma rays detectable by SPECT imaging. When injected into the patient, Ioflupane (123I) binds to the dopamine transporters, allowing for the visualization of dopaminergic neuron terminals in the striatum. This binding provides a quantitative measure of dopamine transporter density, which is crucial for diagnosing and differentiating Parkinsonian syndromes .
類似化合物との比較
Similar Compounds
Fluorodopa (18F): Another radiopharmaceutical used in positron emission tomography (PET) imaging to study dopaminergic function.
Raclopride (11C): A radioligand used in PET imaging to measure dopamine D2 receptor availability.
Altropane (11C): A radiopharmaceutical used in PET imaging to visualize dopamine transporters.
Uniqueness of Ioflupane (123I)
Ioflupane (123I) is unique due to its high affinity and selectivity for dopamine transporters, making it an effective tool for diagnosing Parkinsonian syndromes. Unlike other compounds, Ioflupane (123I) is specifically approved for clinical use in SPECT imaging, providing a non-invasive method to assess dopaminergic function in the brain .
特性
IUPAC Name |
methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870035 |
Source


|
| Record name | Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)


![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)



![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)




